molecular formula C7H2BrClF3N3 B1487225 3-Bromo-5-chloro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine CAS No. 2231674-78-3

3-Bromo-5-chloro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine

Cat. No. B1487225
M. Wt: 300.46 g/mol
InChI Key: GJTAJXHNNSAZKY-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine is a chemical compound with the following properties:



  • Empirical Formula : C6H2BrClF3N

  • Molecular Weight : 260.44 g/mol

  • CAS Number : 71701-92-3

  • Appearance : Solid

  • Melting Point : 28-32°C



Molecular Structure Analysis

The molecular structure of 3-Bromo-5-chloro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine consists of a pyridine ring substituted with bromine, chlorine, and a trifluoromethyl-diazirinyl group. The trifluoromethyl-diazirinyl moiety is known for its photoaffinity labeling properties.



Chemical Reactions Analysis

The compound’s reactivity likely involves halogenation, substitution, and diazirine ring-opening reactions. However, specific reaction mechanisms remain to be elucidated.



Physical And Chemical Properties Analysis


  • Solubility : Information on solubility in various solvents is scarce.

  • Stability : Handle with care due to its reactivity.

  • Toxicity : Classified as an acute oral toxin (H301) and an eye and skin irritant (H315, H319, H335).


Safety And Hazards


  • Pictograms : GHS06 (Danger)

  • Hazard Statements : Toxic if ingested (H301), eye and skin irritant (H315, H319, H335)

  • Precautionary Statements : Follow safety precautions during handling.

  • Storage : Store in a combustible area away from incompatible compounds.


Future Directions

Research avenues for 3-Bromo-5-chloro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine include:



  • Synthetic Optimization : Develop efficient synthetic routes.

  • Biological Applications : Investigate its potential as a photoaffinity label.

  • Structural Studies : Explore crystallography and spectroscopy for detailed insights.


Remember that this analysis is based on available data, and further research is essential for a deeper understanding. 🧪🔬


properties

IUPAC Name

3-bromo-5-chloro-2-[3-(trifluoromethyl)diazirin-3-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClF3N3/c8-4-1-3(9)2-13-5(4)6(14-15-6)7(10,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJTAJXHNNSAZKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)C2(N=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-chloro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-5-chloro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine
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3-Bromo-5-chloro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine
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3-Bromo-5-chloro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine
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3-Bromo-5-chloro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine
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3-Bromo-5-chloro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine
Reactant of Route 6
3-Bromo-5-chloro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine

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